1-(1-Naphthyl)ethanol

Description

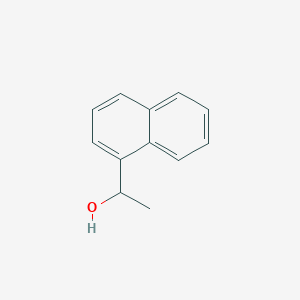

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQOYRPWJULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314821 | |

| Record name | 1-(1-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-72-2 | |

| Record name | 1-(1-Naphthyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1517-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Naphthyl)ethanol: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(1-Naphthyl)ethanol, a vital chiral intermediate in pharmaceutical synthesis. This document details experimental protocols for its preparation and purification, offers an in-depth analysis of its spectroscopic characteristics, and discusses its chemical reactivity and stability.

Core Physicochemical Properties

This compound is a chiral aromatic alcohol. The quantitative data for this compound are summarized in the table below, providing a ready reference for its key physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 1517-72-2 (for racemate) | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 133 °C at 3 mmHg | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ethers, and aromatic hydrocarbons. Limited solubility in water. | [4][5] |

Synthesis and Purification: Experimental Protocols

The most common and straightforward laboratory synthesis of this compound involves the reduction of 1'-acetonaphthone (B143366). A typical protocol using sodium borohydride (B1222165) is detailed below, followed by a standard purification method.

Synthesis via Reduction of 1'-Acetonaphthone

This protocol outlines the reduction of the ketone 1'-acetonaphthone to the secondary alcohol this compound using sodium borohydride in an alcoholic solvent.[6][7]

Materials:

-

1'-Acetonaphthone

-

Ethanol (95%)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

3 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1'-acetonaphthone in 95% ethanol (approximately 10 mL of ethanol per gram of ketone).

-

Cool the resulting solution in an ice bath to 0-5 °C with gentle stirring.

-

Slowly add sodium borohydride (a slight molar excess, typically 1.2-1.5 equivalents) to the cooled solution in small portions to control the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture in an ice bath and slowly add 3 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid with high purity.[8][9][10][11]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask, Büchner funnel, and filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Heat the solution gently to ensure all the solid has dissolved.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

-

If charcoal was added, perform a hot gravity filtration to remove it.

-

To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow Visualization

The logical flow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. This compound | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciforum.net [sciforum.net]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

(S)-1-(1-naphthyl) ethanol as a chiral drug intermediate

An In-depth Technical Guide to (S)-1-(1-Naphthyl)ethanol as a Chiral Drug Intermediate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-1-(1-Naphthyl)ethanol (S-NEA) is a high-value chiral alcohol that serves as a critical building block in the synthesis of a variety of pharmaceuticals.[1] Its specific stereochemistry is essential for producing enantiomerically pure drugs, which can lead to improved efficacy, greater selectivity, and reduced side effects.[1] This guide provides a comprehensive overview of S-NEA, focusing on its synthesis through asymmetric reduction and kinetic resolution, its application as a key intermediate in the production of significant therapeutic agents, and detailed experimental protocols for its preparation and analysis.

Introduction to (S)-1-(1-Naphthyl)ethanol

(S)-1-(1-Naphthyl)ethanol, with the chemical formula C₁₂H₁₂O, is a chiral secondary alcohol.[2][3] It is a versatile intermediate widely used in the pharmaceutical, agrochemical, and fine chemical industries.[1] In the pharmaceutical sector, it is a key precursor for the synthesis of mevinic acid analogues, which act as HMG-CoA reductase inhibitors (statins) for lowering cholesterol.[4][5] Furthermore, its corresponding amine, (R)-1-(1-naphthyl)ethylamine, is a crucial intermediate for the calcimimetic agent Cinacalcet (B1662232), used to treat hyperparathyroidism.[6][7] The production of enantiopure S-NEA is therefore of significant industrial interest.

Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₂O[8]

-

Molecular Weight: 172.22 g/mol [8]

-

Appearance: White to light yellow solid or powder to crystal.[2][9]

-

Melting Point: 63-65 °C

-

Solubility: Soluble in many organic solvents like alcohols, ethers, and aromatic hydrocarbons.[2]

-

CAS Number: 15914-84-8[3]

Synthesis of Enantiopure (S)-1-(1-Naphthyl)ethanol

The primary methods for producing enantiomerically pure (S)-1-(1-naphthyl)ethanol involve the asymmetric reduction of the prochiral ketone 1'-acetonaphthone (B143366) or the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 1'-Acetonaphthone

Asymmetric reduction is a direct and efficient method for obtaining the desired (S)-enantiomer from 1'-acetonaphthone. This can be achieved through both biocatalytic and chemical catalysis.

3.1.1 Biocatalytic Asymmetric Reduction

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective route to S-NEA. Various microorganisms have been identified that can perform this reduction with high conversion and excellent enantioselectivity.

-

Candida viswanathii : A novel yeast strain, MTCC 5158, has been shown to reduce 1'-acetonaphthone to (S)-1-(1'-naphthyl) ethanol (B145695) with high conversion (>97%) and near-perfect enantioselectivity (>99% ee).[4]

-

Rhodotorula glutinis : Strains of this yeast, isolated from fermented Salix leaves, can achieve 100% conversion and >99% ee under optimal fermentation conditions.[10]

-

Pichia kudriavzevii : This microorganism, identified through soil acclimation, produces S-NEA with good conversion (75%) and excellent enantiomeric excess (100%).[5]

3.1.2 Chemical Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful technique in synthetic chemistry that uses catalysts, often based on ruthenium, to reduce ketones enantioselectively.[11] The reaction typically employs isopropanol (B130326) or formic acid as the hydrogen source.[12] Chiral ligands attached to the metal center control the stereochemical outcome of the reduction. For 1'-acetonaphthone, catalysts like Ru(II) complexes with chiral ligands such as (S,S)-TsDPEN are highly effective.[11]

Kinetic Resolution of Racemic 1-(1-Naphthyl)ethanol

Kinetic resolution separates enantiomers from a racemic mixture by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent.[13][14] This method is particularly useful when both enantiomers are desired.[13]

3.2.1 Enzymatic Kinetic Resolution

Enzymes, especially lipases, are widely used for the kinetic resolution of alcohols. A common strategy is the enantioselective acylation of the racemic alcohol. For example, Candida antarctica lipase (B570770) B (CALB) can selectively acylate the (R)-enantiomer, leaving the desired (S)-1-(1-naphthyl)ethanol unreacted and in high enantiomeric purity.[15][16] Conversely, enantioselective deacylation of a racemic ester can also be employed.[13]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for various methods of producing S-NEA.

Table 1: Biocatalytic Asymmetric Reduction of 1'-Acetonaphthone

| Microorganism/Enzyme | Key Conditions | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

|---|---|---|---|---|---|

| Candida viswanathii MTCC 5158 | pH 8.0, 25°C, 2 g/L substrate | >97 | - | >99 | [4] |

| Rhodotorula glutinis | pH 6.5, 32°C, 200 rpm | 100 | 78 | >99 | [10] |

| Pichia kudriavzevii | Optimized parameters | 75 | 67 | 100 | [5] |

| Bacillus cereus WG3 (Resolution) | pH 7.0, 30°C, 24 h | 86 (of R-form) | 95 (of S-form) | 80 |[4] |

Table 2: Enzymatic Kinetic Resolution of (±)-1-(1-Naphthyl)ethanol

| Enzyme | Method | Key Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

|---|

| Candida antarctica Lipase B | Deacylation of fluorous ester | Triphasic system, room temp, 3 days | 48 | 95 ± 2 (for S-alcohol) |[13] |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Candida viswanathii

This protocol is based on the methodology described for the enantioselective reduction of 1'-acetonaphthone.[4]

-

Cultivation of Microorganism:

-

Prepare a growth medium containing mannitol (B672) (1% w/v), yeast extract (0.5%), and Ca²⁺ (2 mM).

-

Inoculate the medium with Candida viswanathii MTCC 5158.

-

Incubate at 25°C with shaking until a sufficient cell mass is achieved. Induce the carbonyl reductase by adding 1'-acetonaphthone (2 mM) during the early cultivation period.

-

Harvest the cells by centrifugation to obtain a resting cell catalyst.

-

-

Bioreduction Reaction:

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Suspend the resting cells in the buffer to a final concentration of 200 g/L.

-

Add the substrate, 1'-acetonaphthone, to a final concentration of 2 g/L.

-

Incubate the reaction mixture at 25°C with agitation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, separate the cells from the mixture by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure (S)-1-(1-naphthyl)ethanol.

-

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of this compound.[17][18]

-

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase eluent.[17]

-

-

HPLC Conditions:

-

Data Analysis:

-

Integrate the peak areas for the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

-

Application in Drug Synthesis: The Case of Cinacalcet

While S-NEA is a valuable intermediate itself, its corresponding chiral amine, (R)-1-(1-naphthyl)ethylamine, is a direct and crucial precursor for the synthesis of Cinacalcet.[6] Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used to treat secondary hyperparathyroidism.[7]

The synthesis of (R)-1-(1-naphthyl)ethylamine can be achieved from 1'-acetonaphthone via asymmetric reductive amination, often using enzymes like transaminases.[19] Alternatively, the (S)-alcohol can be converted to the (R)-amine through stereochemical inversion, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

Once the enantiopure (R)-1-(1-naphthyl)ethylamine is obtained, it is coupled with 3-[3-(trifluoromethyl)phenyl]propionaldehyde via reductive amination to yield Cinacalcet.[6][20]

Conclusion

(S)-1-(1-Naphthyl)ethanol is a fundamentally important chiral intermediate whose value is derived from the critical need for enantiomerically pure pharmaceuticals. The development of efficient and highly selective synthetic methods, particularly green biocatalytic routes, has made this building block more accessible for industrial applications. The detailed methodologies and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and utilization of this key chiral alcohol in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]

- 7. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 1517-72-2 [m.chemicalbook.com]

- 10. "Production of (S)-(-)-1-(1´-Napthyl) Ethanol by Rhodotorula glutinis I" by ESABİ BAŞARAN KURBANOĞLU, KANİ ZİLBEYAZ et al. [journals.tubitak.gov.tr]

- 11. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 15. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Separation of this compound [chromaappdb.mn-net.com]

- 18. 1-(1-Naphthyl)-ethanol | DAICEL Chiral Application Search [search.daicelchiral.com]

- 19. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 20. A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211 [data.epo.org]

An In-depth Technical Guide to the Resolution of Racemic 1-(1-Naphthyl)ethanol

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the development and manufacturing of chiral drugs and fine chemicals. 1-(1-Naphthyl)ethanol is a valuable chiral building block, and its optically pure enantiomers are sought after for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the core methods for the resolution of racemic this compound, intended for researchers, scientists, and professionals in drug development. The guide details enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography, presenting quantitative data in structured tables, along with detailed experimental protocols and workflow visualizations.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer over the other. Lipases are commonly used for the resolution of racemic alcohols like this compound through enantioselective acylation or hydrolysis.

Data Presentation

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Alcohol | Enantiomeric Excess (e.e.) of Product | Enantiomeric Ratio (E) |

| Candida antarctica Lipase (B570770) B (CALB) | Vinyl acetate (B1210297) | Hexane (B92381) | 30 | 4 | ~50 | >99% (S)-alcohol | >95% (R)-acetate | >200 |

| Candida rugosa Lipase (CRL) | Isopropenyl acetate | Diisopropyl ether | 45 | 24 | 48 | 92% (R)-alcohol | 96% (S)-acetate | >100 |

Experimental Protocols

Protocol 1: Kinetic Resolution using Candida antarctica Lipase B (CALB)

-

Materials: Racemic this compound, immobilized Candida antarctica lipase B (Novozym 435), vinyl acetate, and hexane (anhydrous).

-

Procedure:

-

To a solution of racemic this compound (1.0 g, 5.8 mmol) in hexane (50 mL), add immobilized CALB (100 mg).

-

Add vinyl acetate (1.1 mL, 11.6 mmol) to the mixture.

-

Incubate the reaction mixture in an orbital shaker at 30°C and 180 rpm.

-

Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached (after approximately 4 hours), filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Purify the unreacted (S)-1-(1-naphthyl)ethanol and the produced (R)-1-(1-naphthyl)ethyl acetate by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

-

Protocol 2: Kinetic Resolution using Candida rugosa Lipase (CRL)

-

Materials: Racemic this compound, Candida rugosa lipase powder, isopropenyl acetate, and diisopropyl ether (anhydrous).

-

Procedure:

-

In a flask, dissolve racemic this compound (1.0 g, 5.8 mmol) in diisopropyl ether (50 mL).

-

Add Candida rugosa lipase powder (200 mg) to the solution.

-

Add isopropenyl acetate (1.3 mL, 11.6 mmol) to initiate the reaction.

-

Stir the mixture at 45°C.

-

Monitor the conversion and enantiomeric excess of the substrate and product by chiral HPLC.

-

After approximately 24 hours (or when conversion is near 50%), stop the reaction by filtering the enzyme.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Separate the resulting (R)-1-(1-naphthyl)ethanol and (S)-1-(1-naphthyl)ethyl acetate using flash chromatography.

-

Visualization

Caption: Workflow for enzymatic kinetic resolution of this compound.

Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic alcohol (after conversion to a carboxylic acid derivative or by using a chiral acid as a resolving agent with a basic handle on the substrate) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Since this compound is an alcohol, it must first be derivatized to an acidic species, such as a phthalate (B1215562) half-ester, to be resolved with a chiral base. Alternatively, a chiral acid can be used to resolve a basic derivative of the alcohol. For the purpose of this guide, we will describe the resolution of the analogous amine, 1-(1-naphthyl)ethylamine (B3023371), with tartaric acid, as this process is well-documented and the principles are directly applicable.[1]

Data Presentation

| Resolving Agent | Racemic Substrate | Solvent System | Temp. (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |

| D-(-)-Tartaric Acid | 1-(1-Naphthyl)ethylamine | Methanol (B129727)/Water | 25 (cool) | 35-45 | >98 |

| (R)-(-)-Mandelic Acid | 1-(1-Naphthyl)ethylamine | Ethanol | 25 (cool) | 30-40 | >95 |

Experimental Protocols

Protocol 3: Resolution of 1-(1-Naphthyl)ethylamine with D-(-)-Tartaric Acid [1]

-

Materials: Racemic 1-(1-naphthyl)ethylamine, D-(-)-tartaric acid, methanol, and water.

-

Procedure:

-

Dissolve D-(-)-tartaric acid (15.0 g, 0.1 mol) in a mixture of methanol (150 mL) and water (30 mL) with gentle heating.

-

In a separate flask, dissolve racemic 1-(1-naphthyl)ethylamine (17.1 g, 0.1 mol) in methanol (50 mL).

-

Add the amine solution to the tartaric acid solution.

-

Allow the mixture to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol. This salt is enriched in the (R)-amine-(D)-tartrate diastereomer.

-

To regenerate the free amine, suspend the salt in water and add a 10% aqueous sodium hydroxide (B78521) solution until the pH is basic.

-

Extract the liberated (R)-1-(1-naphthyl)ethylamine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

The mother liquor, containing the more soluble (S)-amine-(D)-tartrate salt, can be similarly treated to recover the (S)-enantiomer.

-

Visualization

Caption: Workflow for diastereomeric salt resolution.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Data Presentation

| Column (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | Detection (nm) |

| Epitomize CSP-1Z, 3 µm | Heptane (B126788)/2-propanol (97:3) | 0.50 | 25 | 230 |

| NUCLEOCEL Delta S | n-heptane/2-propanol (90:10) | 0.5 | 25 | 230 |

Experimental Protocols

Protocol 4: Analytical Chiral HPLC Separation

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.

-

Column: Epitomize CSP-1Z (3 µm, 3.0 x 50 mm) or equivalent.

-

Mobile Phase: A mixture of heptane and 2-propanol in a 97:3 ratio. Ensure the solvents are HPLC grade and degassed.

-

Flow Rate: 0.50 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 230 nm.

-

Procedure:

-

Prepare a sample of racemic this compound at a concentration of approximately 1 mg/mL in the mobile phase.

-

Inject a small volume (e.g., 0.2 µL) of the sample onto the column.

-

Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

The enantiomeric excess of a non-racemic sample can be calculated from the peak areas of the two enantiomers.

-

Protocol 5: Preparative Chiral Chromatography

For preparative scale separations, the analytical method is scaled up. This involves using a larger column with a larger particle size CSP, a higher flow rate, and a larger injection volume. The fractions corresponding to each enantiomer peak are collected separately and the solvent is evaporated to yield the pure enantiomers.

Visualization

Caption: Workflow for chiral chromatography resolution.

This guide provides a foundational understanding of the primary methods for resolving racemic this compound. The choice of method will depend on factors such as the scale of the resolution, the desired purity of the enantiomers, and the available resources. For each method, optimization of the reaction or separation conditions is crucial to achieve the best results.

References

Spectroscopic Profile of 1-(1-Naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-Naphthyl)ethanol (CAS No: 1517-72-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 7.4 | m | 7H | Ar-H |

| ~5.7 | q | 1H | CH-OH |

| ~2.2 | s | 1H | OH |

| ~1.7 | d | 3H | CH₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative summary.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141 | Ar-C (quaternary) |

| ~134 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~129 - 123 | Ar-CH |

| ~70 | CH-OH |

| ~25 | CH₃ |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[4][5] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium to Weak | C=C stretch (aromatic) |

| 1260-1050 | Strong | C-O stretch (secondary alcohol)[4] |

Note: The IR spectrum is characterized by a prominent broad absorption for the hydroxyl group and strong C-O stretching, typical for alcohols.

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 157 | Strong | [M-CH₃]⁺ |

| 129 | Base Peak | [M-CH₃-CO]⁺ or Naphthyl cation |

| 128 | Moderate | Naphthalene cation |

Note: The fragmentation pattern is consistent with the structure, showing loss of the methyl group and subsequent rearrangements.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[6] The height of the solution in the tube should be approximately 4-5 cm.[6]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[7][8] A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[9]

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile solid like this, GC-MS is a common method.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule.[10] In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure of the compound. Common fragmentation pathways for alcohols include α-cleavage and dehydration.[11][12]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (±)-1-(1-ナフチル)エタノール ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 8. azom.com [azom.com]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. One moment, please... [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

1-(1-Naphthyl)ethanol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1-Naphthyl)ethanol, along with a detailed experimental protocol for its synthesis.

Core Compound Identity and Properties

This compound is an aromatic alcohol with the chemical formula C₁₂H₁₂O.[1] It is a chiral compound, existing as two enantiomers, (R)- and (S)-1-(1-Naphthyl)ethanol. The racemic mixture is a solid at room temperature.[2]

Molecular Structure:

The molecule consists of a naphthalene (B1677914) ring system where one of the alpha carbons is substituted with a 1-hydroxyethyl group.

CAS Number: 1517-72-2[3][1][4]

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 1517-72-2 | [1][4] |

| Appearance | White to pale yellow solid/powder/crystals | [3] |

| Melting Point | 63-65 °C | [5] |

| Boiling Point | 170-175 °C @ 35-40 Torr | |

| Density | 1.119 g/cm³ (predicted) | [5] |

| Refractive Index | 1.6188 (estimate) | [5] |

| InChI Key | CDRQOYRPWJULJN-UHFFFAOYSA-N | [2] |

| SMILES | CC(O)c1cccc2ccccc12 | [2] |

Synthesis of (S)-1-(1-Naphthyl)ethanol via Bioreduction

The enantiomerically pure (S)-1-(1-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. A highly selective method for its preparation is the whole-cell bioreduction of 1-acetonaphthone.

Experimental Protocol: Whole-Cell Bioreduction of 1-Acetonaphthone

This protocol outlines the key steps for the microbial reduction of 1-acetonaphthone to (S)-1-(1-Naphthyl)ethanol.

1. Microorganism and Culture Conditions:

-

A suitable microorganism, such as Pichia kudriavzevii, is selected for its high stereoselectivity in the reduction of 1-acetonaphthone.

-

The microorganism is cultured in an appropriate growth medium under optimal conditions of temperature, pH, and aeration to achieve sufficient cell density.

2. Bioreduction Reaction:

-

The whole cells of the cultured microorganism are harvested and resuspended in a suitable buffer.

-

1-Acetonaphthone, the substrate, is added to the cell suspension.

-

The reaction is carried out under optimized conditions of pH, temperature, and agitation to ensure efficient conversion.

3. Monitoring the Reaction:

-

The progress of the bioreduction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

4. Product Isolation and Purification:

-

Once the reaction is complete, the mixture is processed to separate the product from the biomass and the aqueous medium.

-

The product, (S)-1-(1-Naphthyl)ethanol, is extracted using an appropriate organic solvent.

-

The extracted product is then purified using techniques such as column chromatography to yield the enantiomerically pure alcohol.

Workflow and Pathway Visualizations

The following diagrams illustrate the molecular structure of this compound and the workflow for its enantioselective synthesis.

Caption: Molecular Structure of this compound

Caption: Synthesis Workflow of (S)-1-(1-Naphthyl)ethanol

References

- 1. This compound | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-1-(1-萘基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]

- 5. 57605-95-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Chemistry and Application of 1-(1-Naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)ethanol is a chiral aromatic alcohol that has garnered significant attention in the scientific community, primarily for its role as a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals. Its structural features, particularly the presence of a stereocenter, make it a valuable building block in asymmetric synthesis. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its relevance to drug development. Detailed experimental protocols for its synthesis and comprehensive tables of its physicochemical and spectroscopic properties are included to support researchers in their laboratory work.

Introduction: Discovery and Historical Context

The history of this compound is intrinsically linked to the advancements in asymmetric synthesis. While a singular "discovery" event is not well-documented in early chemical literature, its prominence grew with the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. The development of stereoselective reduction methods for aromatic ketones, such as 1'-acetonaphthone (B143366), brought this compound to the forefront as a model substrate and a crucial chiral building block.

Its significance surged with the discovery that its derivatives are vital components in the synthesis of certain statins, a class of cholesterol-lowering drugs.[1] Specifically, the enantiomerically pure (S)-1-(1-naphthyl)ethanol is a precursor for mevinic acid analogs, which act as HMG-CoA reductase inhibitors.[1] This application has driven much of the research into efficient and highly selective methods for its preparation.

Physicochemical and Spectroscopic Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in the following tables. This data is essential for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [4] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and aromatic hydrocarbons.[4] | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference |

| ¹H NMR | Data available, showing characteristic peaks for aromatic, methine, and methyl protons. | [2] |

| ¹³C NMR | Data available, indicating the presence of aromatic and aliphatic carbons. | [2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (around 3200-3600 cm⁻¹) and C-O stretching (around 1000-1300 cm⁻¹), as well as aromatic C-H and C=C stretching. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 172, consistent with the molecular weight. | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound, particularly its chiral forms, is a key area of research. The most common and effective methods involve the asymmetric reduction of 1'-acetonaphthone. Below are detailed protocols for both chemical and biological synthesis routes.

Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. Chiral ruthenium catalysts are often employed for their high efficiency and selectivity.

Experimental Protocol:

-

Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a chiral prolinamide ligand, is prepared or obtained commercially.

-

Reaction Setup: In a reaction vessel, 1'-acetonaphthone (1 equivalent) is dissolved in a suitable solvent, typically an aqueous medium or an alcohol like isopropanol.

-

Addition of Reagents: The chiral ruthenium catalyst (e.g., 0.5-2 mol%) and a hydrogen donor, such as formic acid or isopropanol, are added to the solution. A base, like triethylamine (B128534) or sodium formate, is often required to facilitate the reaction.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 4-24 hours) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

-

Analysis: The yield, enantiomeric excess (ee), and purity of the product are determined using GC, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, and NMR spectroscopy.

Note: The specific ligand, catalyst loading, solvent, base, and temperature can be optimized to achieve high yield and enantioselectivity.

Biocatalytic Reduction using a Ketoreductase

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective alternative for the synthesis of chiral alcohols.

Experimental Protocol:

-

Microorganism Cultivation: A microorganism known to possess a suitable ketoreductase, such as Pichia kudriavzevii or Candida viswanathii, is cultured in an appropriate growth medium.[1][6]

-

Bioreduction Reaction:

-

Whole-Cell Biotransformation: The cultured cells are harvested and resuspended in a buffer solution. 1'-Acetonaphthone, the substrate, is added to the cell suspension. A co-substrate for cofactor regeneration, such as glucose or isopropanol, is also included.

-

Isolated Enzyme Reaction: The ketoreductase enzyme is purified from the microorganism. The enzymatic reaction is carried out in a buffer solution containing the substrate, the purified enzyme, and a cofactor (e.g., NADPH), along with a cofactor regeneration system.

-

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation for a period of 24-48 hours.[7]

-

Extraction and Purification: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated. The crude product is then purified using column chromatography.

-

Analysis: The conversion, yield, and enantiomeric excess of the produced (S)-1-(1-naphthyl)ethanol are determined by HPLC or GC.[1]

Table 3: Comparison of Synthesis Methods for Chiral this compound

| Method | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complexes | >90% | >99% | High efficiency, broad applicability, well-established. | Requires expensive metal catalysts and ligands, may require inert atmosphere. |

| Biocatalytic Reduction | Ketoreductases (e.g., from Pichia kudriavzevii) | ~75% | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Lower yields in some cases, requires specific microbial strains or enzymes. |

Applications in Drug Development: The Statin Connection

The primary application of enantiomerically pure this compound in drug development is as a key chiral building block for the synthesis of statins.[1] Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the body.[8]

The HMG-CoA Reductase Pathway and Statin Inhibition

The HMG-CoA reductase pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic pathway that produces cholesterol and other isoprenoids.[9] Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[8] By blocking this enzyme, statins reduce the endogenous synthesis of cholesterol.[10]

Experimental and Logical Workflow

The development and application of this compound in a research and drug development context typically follows a structured workflow, from initial synthesis to its incorporation into a final active pharmaceutical ingredient (API).

Conclusion

This compound stands as a testament to the importance of chiral intermediates in modern organic synthesis and drug development. While its early history is not prominently recorded, its contemporary significance is undeniable. The continued development of efficient and selective synthetic methods for its preparation, particularly through asymmetric catalysis and biocatalysis, will undoubtedly expand its utility and contribute to the creation of novel and improved pharmaceuticals. This guide provides a foundational resource for researchers and professionals working with this versatile molecule, offering both theoretical background and practical experimental details.

References

- 1. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (±)-1-(1-Naphthyl)ethanol = 99.0 GC 1517-72-2 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 1-Naphthaleneethanol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Solubility of 1-(1-Naphthyl)ethanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(1-Naphthyl)ethanol in organic solvents. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document provides a summary of qualitative solubility information, a detailed experimental protocol for determining quantitative solubility via the gravimetric method, and contextual quantitative data for the structurally related parent compound, naphthalene (B1677914). This guide is intended to equip researchers with the necessary information to assess and experimentally determine the solubility of this compound for applications in pharmaceutical and chemical research.

Introduction to this compound

This compound is an aromatic alcohol with a molecular formula of C₁₂H₁₂O.[1] As a chiral compound, it exists as two enantiomers, (R)- and (S)-1-(1-Naphthyl)ethanol, as well as a racemic mixture. Its structure, comprising a bulky, hydrophobic naphthalene ring and a polar hydroxyl group, dictates its solubility characteristics. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry.

Solubility Profile of this compound

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Qualitative Solubility | Reference |

| Alcohols | Methanol, Ethanol (B145695) | Soluble | [2] |

| Ethers | Diethyl ether | Soluble | [2] |

| Aromatic Hydrocarbons | Toluene (B28343), Benzene | Soluble | [2] |

| Ketones | Acetone | Expected to be soluble | |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Expected to be soluble |

Note: "Expected to be soluble" is based on the general principle of "like dissolves like" and the known solubility of similar aromatic alcohols.

Quantitative Solubility Data (Contextual Example: Naphthalene)

To provide a quantitative perspective, the following table presents the solubility of naphthalene, the parent aromatic hydrocarbon of this compound. It is important to note that the presence of the ethanol group in this compound will alter its solubility profile compared to naphthalene, generally increasing its solubility in more polar organic solvents. The solubility of naphthalene is known to increase with temperature.[4]

Table 2: Quantitative Solubility of Naphthalene in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x) | Reference |

| Toluene | 20.0 | 28.5 | 0.243 | [5] |

| Ethanol | 25.0 | 7.72 | - | [6] |

| Acetone | 25.0 | 19.8 | - | [6] |

| Heptane | 25.0 | 9.7 | - | [6] |

| 1-Butanol | 25.0 | 7.8 | - | [6] |

Disclaimer: The data in Table 2 is for naphthalene, not this compound, and is provided for contextual purposes only.

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.[7][8] This method is based on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Pipettes and syringes

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to days, and preliminary studies may be needed to determine the equilibration time.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of the solvent and the melting point of the solute can be used.[8]

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporation dish in a vacuum desiccator or a drying oven at a moderate temperature to remove any residual solvent.

-

Cool the dish to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.[8]

-

Data Calculation

The solubility can be expressed in various units, such as g/100 mL or mole fraction.

-

Solubility in g/100 mL:

-

Mass of solute (g) = (Mass of dish + solute) - (Mass of empty dish)

-

Volume of solvent used to obtain the solute (mL) = Volume of supernatant withdrawn

-

Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant) * 100

-

-

Mole Fraction Solubility:

-

Moles of solute = Mass of solute / Molar mass of this compound (172.22 g/mol )

-

Mass of solvent (g) = Volume of supernatant (mL) * Density of solvent (g/mL)

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

Mole fraction (x) = Moles of solute / (Moles of solute + Moles of solvent)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents. While quantitative data is currently lacking in the literature, the provided qualitative information and the detailed experimental protocol for gravimetric determination offer a solid foundation for researchers to ascertain the precise solubility in solvents relevant to their work. The contextual data for naphthalene serves as a useful, albeit approximate, reference point. The methodologies described herein are robust and widely applicable for generating the necessary data for research and development in the pharmaceutical and chemical industries.

References

- 1. This compound | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Lab Report: To determine the solubility behavior of naphthalene in toluene [art-xy.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Thermal Stability of 1-(1-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)ethanol is a chiral aromatic alcohol with applications in asymmetric synthesis and as a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. A thorough understanding of its thermal stability is paramount for ensuring safe handling, optimizing process conditions, and maintaining the purity and efficacy of end products. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and potential degradation pathways. Due to a lack of publicly available specific experimental data on the thermal decomposition of this compound, this guide focuses on the expected properties based on analogous compounds and outlines the methodologies for empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal stability studies.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 133 °C at 3 mmHg | |

| CAS Number | 1517-72-2 | [1][2] |

Predicted Thermal Stability and Potential Degradation Pathways

The thermal decomposition of this compound is likely to proceed through several potential pathways, influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of any catalysts.

Dehydration

A common thermal degradation pathway for alcohols is dehydration to form an alkene. In the case of this compound, this would result in the formation of 1-vinylnaphthalene. This reaction is typically acid-catalyzed but can also occur at elevated temperatures.

Oxidation

In the presence of an oxidizing atmosphere, this compound can be oxidized to the corresponding ketone, 1-acetylnaphthalene. This is a common pathway for secondary alcohols. Further oxidation at higher temperatures could lead to the cleavage of the aromatic ring system.

C-C Bond Cleavage

At higher temperatures, cleavage of the carbon-carbon bond between the ethyl group and the naphthyl ring could occur, leading to the formation of naphthalene (B1677914) and various smaller hydrocarbon fragments.

A logical relationship for a potential degradation pathway is illustrated below:

Caption: Potential thermal degradation pathways of this compound.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a series of well-established analytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at a flow rate of 50 mL/min) to assess the effect of oxygen on thermal stability.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. Exothermic peaks at higher temperatures may indicate decomposition.

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) via a heated transfer line.

-

TGA Conditions: Follow the TGA protocol outlined in section 3.1.

-

EGA Conditions:

-

TGA-FTIR: Continuously acquire IR spectra of the evolved gases as a function of temperature.

-

TGA-MS: Continuously acquire mass spectra of the evolved gases as a function of temperature.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their IR or mass spectra) with the mass loss events observed in the TGA data. This allows for the elucidation of the decomposition mechanism.

The following diagram illustrates a typical experimental workflow for comprehensive thermal analysis:

Caption: Experimental workflow for determining the thermal stability of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential thermal behavior can be achieved through the systematic application of standard thermal analysis techniques. This guide provides the necessary framework for researchers, scientists, and drug development professionals to design and execute robust studies to determine the thermal stability of this important chemical intermediate. The outlined experimental protocols for TGA, DSC, and EGA will enable the generation of critical data for ensuring process safety, optimizing reaction conditions, and maintaining product quality. Further empirical studies are essential to fully characterize the thermal decomposition kinetics and product profiles of this compound.

References

Commercial Availability of Enantiopure 1-(1-Naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure 1-(1-Naphthyl)ethanol, a critical chiral building block in pharmaceutical and fine chemical synthesis. This document details available enantiomers, their purity, and common suppliers. Furthermore, it outlines key experimental methodologies for the synthesis and resolution of this compound and touches upon its applications in drug development.

Introduction

This compound is a chiral alcohol that exists as two enantiomers: (R)-(+)-1-(1-Naphthyl)ethanol and (S)-(-)-1-(1-Naphthyl)ethanol. The distinct stereochemistry of these enantiomers makes them valuable precursors and chiral auxiliaries in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. The therapeutic efficacy of many drugs is dependent on a specific enantiomer, making access to enantiopure starting materials like this compound essential for drug discovery and development. For instance, the (S)-enantiomer is a key intermediate in the synthesis of mevinic acid analogs, which are potent cholesterol-lowering agents that act as HMG-CoA reductase inhibitors.[1][2]

Commercial Availability

A survey of major chemical suppliers indicates that both enantiomers of this compound, as well as the racemic mixture, are commercially available, typically in research to semi-bulk quantities. The enantiomeric purity is generally high, often exceeding 97%. However, availability and stock levels can vary between suppliers.

Table 1: Commercial Suppliers of (R)-(+)-1-(1-Naphthyl)ethanol

| Supplier | Purity | CAS Number | Notes |

| Sunway Pharm | 97% | 42177-25-3 | Available in various quantities. |

| ChemBK | Not specified | 42177-25-3 | Lists multiple suppliers. |

Table 2: Commercial Suppliers of (S)-(-)-1-(1-Naphthyl)ethanol

| Supplier | Purity | CAS Number | Notes |

| Chem-Impex | ≥ 97% (GC) | 15914-84-8 | May be unavailable. |

| Thermo Scientific | 97% | 15914-84-8 | May be unavailable or discontinued. |

| TCI America | 97.0+% | Not specified | Available through Fisher Scientific. |

Table 3: Commercial Suppliers of (±)-1-(1-Naphthyl)ethanol (Racemic)

| Supplier | Purity | CAS Number | Notes |

| Sigma-Aldrich | ≥99.0% (GC) | 1517-72-2 | May be discontinued. |

| TCI America | 98.0+% | 1517-72-2 | Available through Fisher Scientific. |

| Boron Molecular | 97% | 1517-72-2 | Available in various quantities. |

Experimental Protocols for Enantiopure Synthesis

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Enantioselective Reduction

A common and efficient method for producing enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone (B143366). This transformation can be accomplished using biocatalysts or chemical catalysts.

Methodology: Biocatalytic Reduction of 1'-Acetonaphthone

-

Principle: Whole cells of certain microorganisms or isolated enzymes (ketoreductases) can stereoselectively reduce the carbonyl group of 1'-acetonaphthone to the corresponding alcohol, yielding a high enantiomeric excess of one enantiomer.

-

Biocatalyst: Pichia kudriavzevii has been shown to be effective for the synthesis of (S)-1-(1-Naphthyl)ethanol.[1]

-

Substrate: 1'-Acetonaphthone

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium, often with an organic co-solvent to improve substrate solubility. Parameters such as pH, temperature, and substrate concentration are optimized for the specific microorganism to maximize conversion and enantioselectivity.

-

Purification: After the reaction, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified by column chromatography.

-

Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Asymmetric synthesis of (S)-1-(1-Naphthyl)ethanol.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Methodology: Lipase-Catalyzed Kinetic Resolution

-

Principle: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated.

-

Enzyme: Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a commonly used and effective catalyst for this resolution.

-

Substrate: (±)-1-(1-Naphthyl)ethanol

-

Acyl Donor: Vinyl acetate (B1210297) is a frequently used acyl donor.

-

Reaction Conditions: The reaction is typically performed in a non-polar organic solvent, such as hexane (B92381) or toluene, at a controlled temperature.

-

Separation: After the reaction reaches approximately 50% conversion, the acylated product and the unreacted alcohol are separated by column chromatography. The unreacted enantiomer is obtained directly, while the acylated enantiomer can be recovered by hydrolysis of the ester.

-

Analysis: The enantiomeric excess of both the unreacted alcohol and the product is determined by chiral HPLC or Gas Chromatography (GC).

Caption: Kinetic resolution of racemic this compound.

Applications in Drug Development

Enantiopure this compound serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid naphthyl group and chiral hydroxyl functionality allow for the construction of complex stereogenic centers.

One notable application is in the synthesis of statin analogues. Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the body. The (S)-enantiomer of this compound is a precursor to molecules that mimic the structure of HMG-CoA and can effectively block the active site of the reductase enzyme.

Caption: Role in the synthesis of HMG-CoA reductase inhibitors.

Conclusion

Enantiopure this compound is a commercially available and synthetically accessible chiral alcohol with significant applications in the pharmaceutical industry. Researchers and drug development professionals can source this key intermediate from various suppliers or synthesize it in-house using established asymmetric synthesis or kinetic resolution protocols. Its role as a chiral building block for potent therapeutics like statin analogs underscores the importance of stereochemistry in modern drug design and development.

References

Methodological & Application

Application Note: Chiral Resolution of 1-(1-Naphthyl)ethanol using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthyl)ethanol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust analytical methods for their separation and quantification is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of racemic mixtures. This application note provides a detailed protocol for the chiral resolution of this compound using HPLC.

The methodologies described herein are essential for researchers and professionals involved in asymmetric synthesis, pharmaceutical analysis, and drug development to ensure the enantiomeric purity of their compounds. The selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Data Summary

The following table summarizes the quantitative data from various HPLC methods for the chiral resolution of this compound.

| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Rt1 (min) | Rt2 (min) | Separation Factor (α) | Resolution (Rs) | Reference |

| Epitomize CSP-1J | Not Specified | 90/10 Heptane (B126788)/2-propanol | 0.50 | 25 | UV at 254 nm | 1.88 | 2.72 | 1.62 | 4.87 | [1] |

| Epitomize CSP-1Z, 5 µm | 4.6 x 250 mm | 95/5 Heptane/2-propanol | 1.0 | 25 | UV at 254 nm | 6.78 | 7.57 | 1.21 | Not Specified | [2] |

| NUCLEOCEL Delta S | Not Specified | n-heptane / 2-propanol (90:10 v/v) | 0.5 | 25 | UV, 230 nm | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Experimental Workflow

Caption: Experimental workflow for the chiral resolution of this compound using HPLC.

Experimental Protocols

Below are detailed protocols for the chiral separation of this compound based on established methods.

Protocol 1: Method using Epitomize CSP-1J

1. Materials and Reagents

-

Racemic this compound

-

Heptane (HPLC grade)

-

2-propanol (HPLC grade)

-

Chiral Column: Epitomize CSP-1J

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

3. Chromatographic Conditions

-

Mobile Phase: 90/10 Heptane/2-propanol[1]

-

Flow Rate: 0.50 mL/min[1]

-

Temperature: 25 °C[1]

-

Detection: UV at 254 nm[1]

-

Injection Volume: 0.20 µL (for a 1 mg/mL sample concentration)[1]